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Compound of Interest

Compound Name: 6-Hydroxypicolinic acid

Cat. No.: B010676

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Hydroxypicolinic acid (CAS No. 19621-92-2), a key heterocyclic compound with applications
in medicinal chemistry and materials science. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource of its nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 6-
Hydroxypicolinic acid. The following tables summarize the proton (*H) and carbon-13 (33C)
NMR data.

'H NMR Data

The *H NMR spectrum of 6-Hydroxypicolinic acid reveals three distinct signals in the
aromatic region, corresponding to the protons on the pyridine ring.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.56 dd 8.9,7.0 H-4

6.97 d 6.8 H-5

6.65 d 9.0 H-3

Solvent: DMSO-ds, Spectrometer Frequency: 600 MHz[1]

13C NMR Data

The 13C NMR spectrum provides insights into the carbon framework of the molecule, showing
six distinct carbon signals.

Chemical Shift (6) ppm Assignment
163.28 C-2 (Carboxylic Acid)
162.67 C-6

140.51 C-4

137.97 C-5

123.88 C-3

110.42 C-2 (Pyridine Ring)

Solvent: DMSO-ds, Spectrometer Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of 6-Hydroxypicolinic acid is characterized by absorption bands
corresponding to its key functional groups. Due to its existence as a hydrogen-bonded dimer in
the solid state, the hydroxyl stretch of the carboxylic acid is typically observed as a very broad
band.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

~3300-2500 Broad, Strong _
dimer)
~1700-1680 Strong C=0 stretch (Carboxylic acid)
C=C and C=N stretching
~1650 Medium o e
vibrations (Pyridine ring)
~1320-1210 Medium C-O stretch (Carboxylic acid)
~950-910 Broad, Medium O-H bend (out-of-plane)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,
ATR).

UV-Vis Spectroscopy

UV-Vis spectroscopy of 6-Hydroxypicolinic acid reveals absorption bands characteristic of its
conjugated aromatic system. The position of the absorption maxima (Amax) can be influenced
by the solvent polarity and pH. As a pyridine derivative, it is expected to exhibit multiple
absorption bands in the UV region.

Molar Absorptivity (€)

Solvent Amax (nm)
L-mol-*-cm™*

Data Not Available Data Not Available Data Not Available

Further experimental studies are required to determine the precise Amax and molar absorptivity

values in various solvents.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy
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A solution of 6-Hydroxypicolinic acid is prepared by dissolving approximately 5-10 mg of the
compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-des. The spectrum is
then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as
an internal standard.

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
employed. For the KBr pellet method, a small amount of finely ground 6-Hydroxypicolinic
acid (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then
pressed into a transparent pellet using a hydraulic press for analysis. For ATR, a small amount
of the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy

A dilute solution of 6-Hydroxypicolinic acid is prepared in a UV-transparent solvent (e.g.,
ethanol, methanol, or water). The concentration is adjusted to yield an absorbance value within
the optimal range of the instrument (typically 0.1-1 AU). The spectrum is recorded against a
solvent blank in a quartz cuvette.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of an organic compound like 6-Hydroxypicolinic acid.
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Sample Preparation

Pure 6-Hydroxypicolinic Acid
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A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b010676#spectroscopic-data-nmr-ir-uv-vis-of-6-
hydroxypicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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